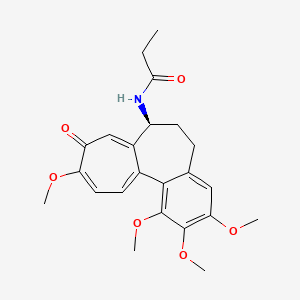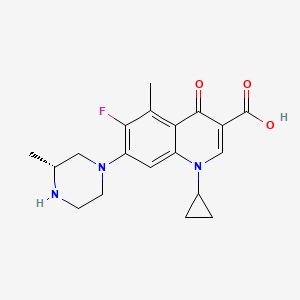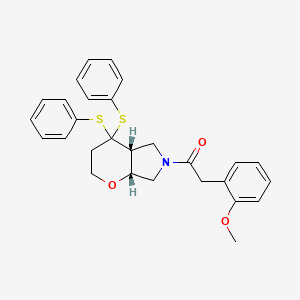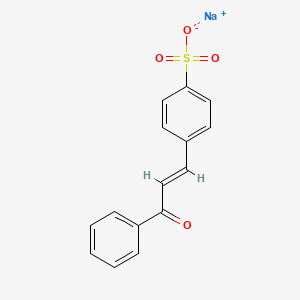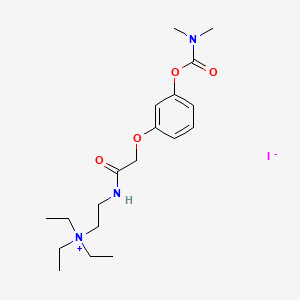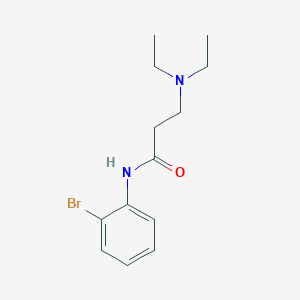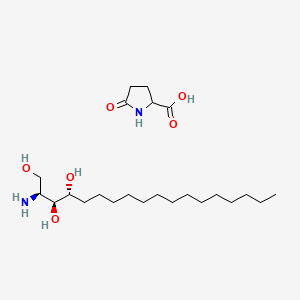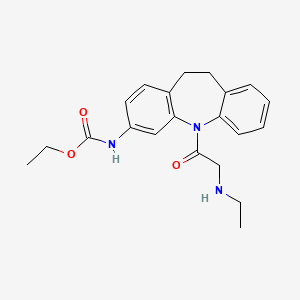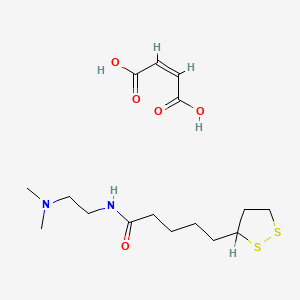
(+/-)-Thioctamidoethyl dimethylamine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Thioctamidoethyl dimethylamine maleate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a thioamide group, which is known for its biological activity and versatility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Thioctamidoethyl dimethylamine maleate typically involves the reaction of dimethylamine with a suitable thioamide precursor under controlled conditions. One common method involves the use of dimethylformamide as a solvent and a source of dimethylamine. The reaction is carried out at elevated temperatures, often around 120°C, in the presence of a base such as sodium acetate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the formation of the thioamide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and optimize the production process.
化学反応の分析
Types of Reactions
(+/-)-Thioctamidoethyl dimethylamine maleate undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioamide group to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
科学的研究の応用
(+/-)-Thioctamidoethyl dimethylamine maleate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur atoms.
Biology: The compound’s thioamide group is known for its biological activity, making it a valuable tool in the study of enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique properties contribute to the efficacy of the final products.
作用機序
The mechanism of action of (+/-)-Thioctamidoethyl dimethylamine maleate involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. This interaction is often mediated by the formation of a thioamide-protein adduct, which can disrupt normal cellular processes.
類似化合物との比較
Similar Compounds
Thioacetamide: Another thioamide compound with similar reactivity but different biological activity.
Dimethylamine hydrochloride: Shares the dimethylamine group but lacks the thioamide functionality.
Thioacetamide S-oxide: An oxidized derivative of thioacetamide with distinct chemical properties.
Uniqueness
(+/-)-Thioctamidoethyl dimethylamine maleate is unique due to the combination of its thioamide and dimethylamine groups, which confer specific reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and biological applications.
特性
CAS番号 |
865661-00-3 |
|---|---|
分子式 |
C16H28N2O5S2 |
分子量 |
392.5 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;N-[2-(dimethylamino)ethyl]-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C12H24N2OS2.C4H4O4/c1-14(2)9-8-13-12(15)6-4-3-5-11-7-10-16-17-11;5-3(6)1-2-4(7)8/h11H,3-10H2,1-2H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
SKAQSQJRTMBTAW-BTJKTKAUSA-N |
異性体SMILES |
CN(C)CCNC(=O)CCCCC1CCSS1.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCNC(=O)CCCCC1CCSS1.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


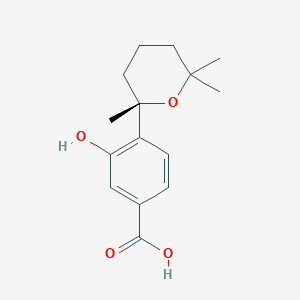
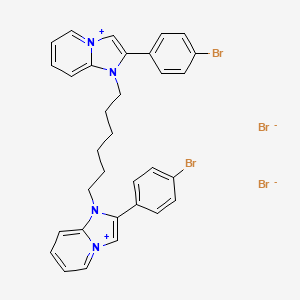
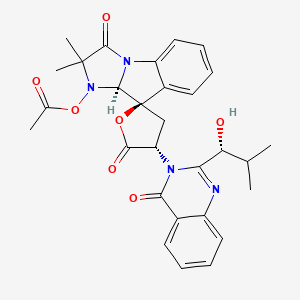
![3-Decoxypropyl-dimethyl-[3-(trimethylazaniumyl)propyl]azanium](/img/structure/B12772907.png)
